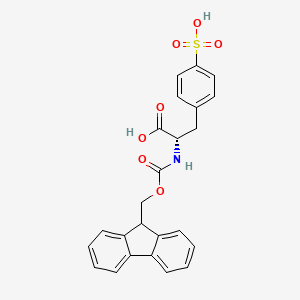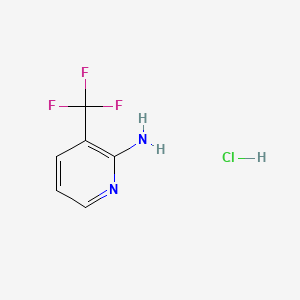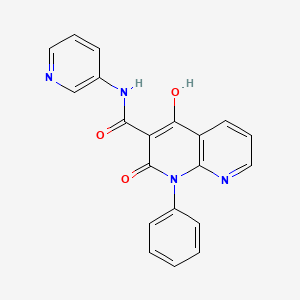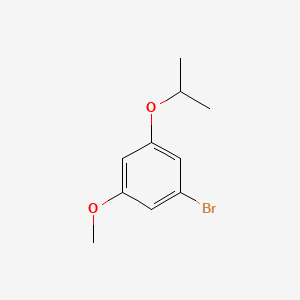
(S)-Fmoc-phenylalanine-4-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Fmoc-phenylalanine-4-sulfonic acid is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of phenylalanine and a sulfonic acid group attached to the para position of the phenyl ring. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fmoc-phenylalanine-4-sulfonic acid typically involves the following steps:
Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is achieved by reacting phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Sulfonation: The protected phenylalanine is then subjected to sulfonation. This involves the introduction of a sulfonic acid group at the para position of the phenyl ring. This can be achieved using reagents such as sulfur trioxide-pyridine complex or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Protection: Large quantities of phenylalanine are reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base.
Controlled Sulfonation: The protected phenylalanine is then sulfonated using industrial-grade sulfonating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Fmoc-phenylalanine-4-sulfonic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The sulfonic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotected Phenylalanine: Removal of the Fmoc group yields phenylalanine-4-sulfonic acid.
Peptides: Coupling reactions yield peptides with the desired sequence.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(S)-Fmoc-phenylalanine-4-sulfonic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis due to its stability and ease of deprotection.
Bioconjugation: The compound can be used to introduce sulfonic acid groups into peptides and proteins, enhancing their solubility and stability.
Drug Development: It is used in the synthesis of peptide-based drugs and as a building block for the development of novel therapeutics.
Biological Studies: The compound is used in studies involving protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.
Mécanisme D'action
The mechanism of action of (S)-Fmoc-phenylalanine-4-sulfonic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The sulfonic acid group enhances the solubility and stability of the resulting peptides. Upon deprotection, the free amino group can participate in further coupling reactions, allowing for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-phenylalanine: Similar to (S)-Fmoc-phenylalanine-4-sulfonic acid but lacks the sulfonic acid group.
Boc-phenylalanine: Uses tert-butyloxycarbonyl (Boc) as the protecting group instead of Fmoc.
Cbz-phenylalanine: Uses benzyloxycarbonyl (Cbz) as the protecting group.
Uniqueness
This compound is unique due to the presence of the sulfonic acid group, which enhances the solubility and stability of peptides. This makes it particularly useful in applications where these properties are desired, such as in the development of peptide-based drugs and bioconjugates.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-sulfophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO7S/c26-23(27)22(13-15-9-11-16(12-10-15)33(29,30)31)25-24(28)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,28)(H,26,27)(H,29,30,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAQABOTKLHIEO-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)S(=O)(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













